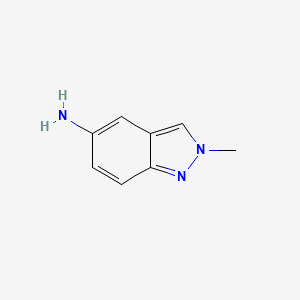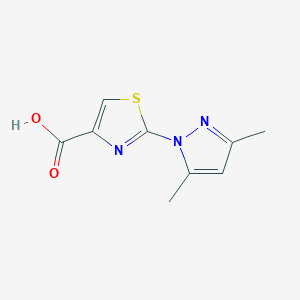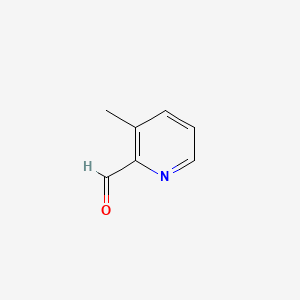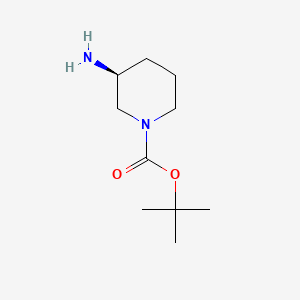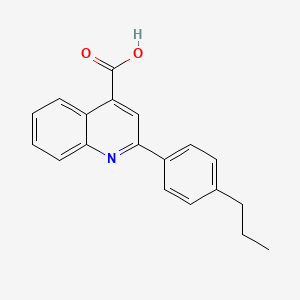
Acide 2-(4-propylphényl)quinoléine-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Applications De Recherche Scientifique
2-(4-Propylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in studying the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Propylphenyl)quinoline-4-carboxylic acid are alkaline phosphatases . Alkaline phosphatases are a group of enzymes found in various tissues throughout the body, including the liver, bone, and small intestine. They play a crucial role in numerous biological processes, such as bone mineralization and the dephosphorylation of proteins and nucleotides .
Mode of Action
2-(4-Propylphenyl)quinoline-4-carboxylic acid interacts with its targets by acting as a potent inhibitor of alkaline phosphatases . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate esters and effectively inhibiting its activity .
Biochemical Pathways
By inhibiting alkaline phosphatases, 2-(4-Propylphenyl)quinoline-4-carboxylic acid affects several biochemical pathways. These include the regulation of phosphate and calcium homeostasis, which are crucial for bone mineralization . The compound’s inhibitory action can also impact the dephosphorylation of proteins and nucleotides, affecting various cellular processes .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid’s action primarily involve the inhibition of alkaline phosphatase activity. This can lead to alterations in phosphate and calcium homeostasis, affecting bone mineralization . Additionally, the inhibition of protein and nucleotide dephosphorylation can impact various cellular processes .
Analyse Biochimique
Biochemical Properties
2-(4-Propylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-(4-Propylphenyl)quinoline-4-carboxylic acid has shown binding affinity to certain proteins, influencing their structural conformation and function .
Cellular Effects
The effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. The compound’s impact on gene expression includes the upregulation or downregulation of specific genes involved in inflammatory responses and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(4-Propylphenyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, 2-(4-Propylphenyl)quinoline-4-carboxylic acid can activate or inhibit transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to the formation of degradation products with different biological activities . Long-term exposure to 2-(4-Propylphenyl)quinoline-4-carboxylic acid in in vitro and in vivo studies has revealed sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-Propylphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux include alterations in the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Propylphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(4-Propylphenyl)quinoline-4-carboxylic acid is influenced by targeting signals and post-translational modifications . The compound has been found to localize in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is essential for its activity, as it allows the compound to interact with organelle-specific enzymes and proteins, modulating their function . Post-translational modifications, such as phosphorylation, can further regulate the compound’s activity and localization within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-propylbenzaldehyde with an appropriate quinoline derivative. One common method is the Friedländer synthesis, which involves the reaction of 4-propylbenzaldehyde with 2-aminobenzophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the quinoline ring system .
Industrial Production Methods
Industrial production of 2-(4-Propylphenyl)quinoline-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as molecular iodine or zinc oxide can be employed to improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Propylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitro or halogenated quinoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid
- 2-(4-Ethylphenyl)quinoline-4-carboxylic acid
Uniqueness
2-(4-Propylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and interactions with biological targets compared to other similar compounds .
Propriétés
IUPAC Name |
2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(21)22)15-6-3-4-7-17(15)20-18/h3-4,6-12H,2,5H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIVTPBNVBBQEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)

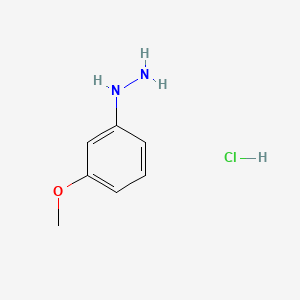
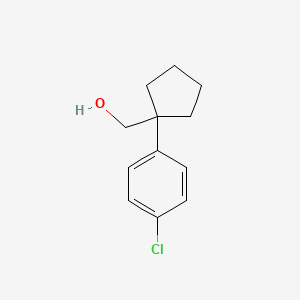
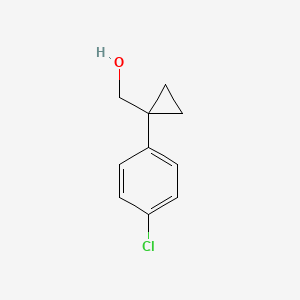
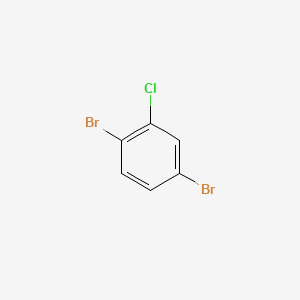

![[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B1299781.png)
